2,4-二氧代-4-苯基丁酸

描述

Synthesis Analysis

2,4-Dioxo-4-phenylbutanoic acid has been synthesized through various methods, including as a byproduct in the attempted synthesis of complex organic molecules. For instance, it was synthesized during the preparation of a novel copper (II) nitrate complex, highlighting its relevance in the formation of metal-organic frameworks (Landry, Turnbull, & Twamley, 2007).

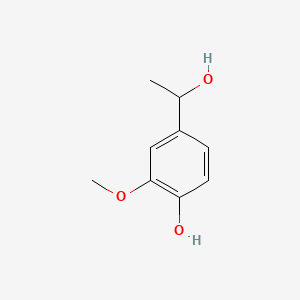

Molecular Structure Analysis

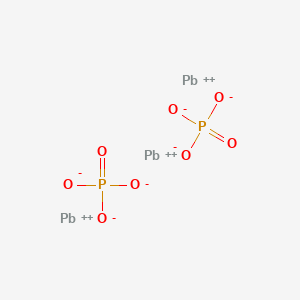

The molecular structure of 2,4-Dioxo-4-phenylbutanoic acid and its complexes, such as with copper (II) nitrate, reveals a fascinating geometry. The compound crystallizes in the triclinic space group with square pyramidal geometry around the copper ions, indicating its potential for forming stable complexes with metals (Landry, Turnbull, & Twamley, 2007).

Chemical Reactions and Properties

The compound exhibits intriguing chemical behavior, including tautomerism, intramolecular hydrogen bonding, and complexation reactions. Its tautomers have different stabilities, influenced by electron delocalization and intramolecular H-bonds. Additionally, its acidity varies across different tautomers, with solvent and phase changes significantly affecting these properties (Khalilinia & Ebrahimi, 2019).

Physical Properties Analysis

The physical properties of 2,4-Dioxo-4-phenylbutanoic acid, such as solubility, melting point, and crystal structure, have been extensively studied. These properties are crucial for its application in synthesis and material science. The compound's ability to form distinct molecular units with metals, as seen in its copper complex, underscores its utility in designing novel materials (Landry, Turnbull, & Twamley, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and involvement in various chemical reactions, have been a subject of study. For example, its conversion to enantiomerically pure amino acids through biocatalysis underscores its versatility in organic synthesis. The compound's reactivity forms the basis for developing pharmaceuticals and complex organic molecules (Fadnavis, Seo, Seo, & Kim, 2006).

科学研究应用

流感病毒抑制

DPBA已被鉴定为一种流感病毒抑制剂。它靶向病毒的PA蛋白,该蛋白对病毒的复制过程至关重要。 通过抑制PA蛋白的核酸内切酶活性,DPBA阻止病毒从宿主前mRNA“夺帽”,这是病毒mRNA转录的关键步骤 .

抗病毒研究

除了流感,DPBA在更广泛的抗病毒应用中也显示出前景。 它形成一个稳定的复合物,该复合物已证明对HIV具有活性,表明它有潜力作为开发新型抗病毒药物的先导化合物 .

生化研究

在生化研究中,DPBA可用于了解各种酶促过程中的抑制分子机制。 这在酶活性测定研究中特别有用,可能导致新型生化工具的开发 .

结构生物学

可以通过X射线晶体学研究DPBA与蛋白质的相互作用,从而深入了解抑制剂的结合模式,并有助于基于结构的新药设计 .

配位化学

该化合物已被用于合成新型硝酸铜(II)配合物。 这些配合物的几何形状允许π-堆积相互作用,这在分子和晶体结构研究中具有重要意义 .

药物开发

作用机制

Target of Action

The primary target of 2,4-Dioxo-4-phenylbutanoic acid (DPBA) is the viral polymerase of the influenza virus . This enzyme performs transcription and replication of the RNA genome, making it an attractive target for antiviral drugs .

Mode of Action

DPBA acts as an inhibitor of the influenza virus by binding to its surface proteins . It specifically inhibits the cap-snatching mechanism of the viral polymerase, which is essential for the transcription of the virus .

Biochemical Pathways

The cap-snatching mechanism is a process where the viral polymerase “snatches” the cap from host pre-mRNAs, allowing the viral mRNAs to be recognized and bound by the host ribosome . By inhibiting this process, DPBA prevents the transcription and subsequent replication of the virus .

Result of Action

The inhibition of the cap-snatching mechanism by DPBA results in the prevention of viral mRNA transcription, thereby blocking the replication of the influenza virus . This could potentially lead to a decrease in the severity and duration of an influenza infection.

安全和危害

生化分析

Biochemical Properties

2,4-Dioxo-4-phenylbutanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of viral polymerases. It interacts with enzymes such as the RNA-dependent RNA polymerase of the influenza virus, inhibiting the cap-snatching mechanism essential for viral transcription. This interaction prevents the virus from replicating its RNA genome, thereby inhibiting its proliferation. Additionally, 2,4-Dioxo-4-phenylbutanoic acid has been shown to inhibit nucleases and stabilize proteins at higher temperatures .

Cellular Effects

The effects of 2,4-Dioxo-4-phenylbutanoic acid on various cell types and cellular processes are profound. It influences cell function by inhibiting viral replication, which can lead to reduced viral load in infected cells . This compound also affects cell signaling pathways and gene expression by interfering with the transcriptional machinery of the virus. Furthermore, it has been observed to impact cellular metabolism by altering the normal metabolic flux in infected cells .

Molecular Mechanism

At the molecular level, 2,4-Dioxo-4-phenylbutanoic acid exerts its effects through specific binding interactions with viral polymerases. It inhibits the cap-snatching mechanism of the influenza virus polymerase, which is crucial for the transcription of viral RNA. This inhibition prevents the virus from synthesizing its RNA, thereby halting its replication. Additionally, 2,4-Dioxo-4-phenylbutanoic acid has been shown to bind to other viral surface proteins, further inhibiting viral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dioxo-4-phenylbutanoic acid have been observed to change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that it maintains its inhibitory effects on viral replication over extended periods, although its efficacy may decrease with prolonged exposure to high temperatures or reactive environments .

Dosage Effects in Animal Models

The effects of 2,4-Dioxo-4-phenylbutanoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2,4-Dioxo-4-phenylbutanoic acid is involved in metabolic pathways related to viral replication. It interacts with enzymes such as RNA-dependent RNA polymerase, inhibiting the transcription and replication of viral RNA. This interaction affects the overall metabolic flux within infected cells, leading to altered levels of metabolites and disruption of normal cellular processes .

Transport and Distribution

Within cells and tissues, 2,4-Dioxo-4-phenylbutanoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on viral replication. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2,4-Dioxo-4-phenylbutanoic acid is critical for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and cytoplasm, where it interacts with viral polymerases and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective inhibition of viral replication .

属性

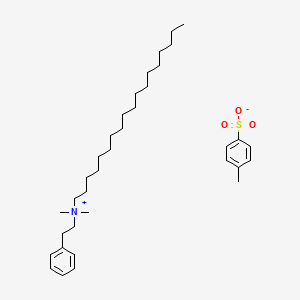

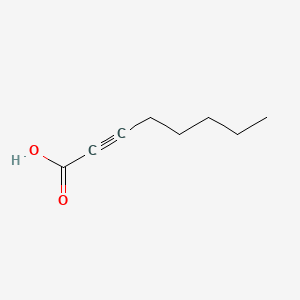

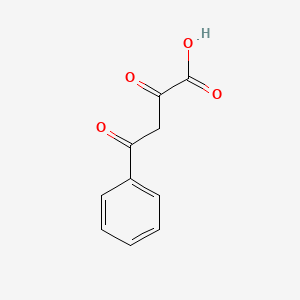

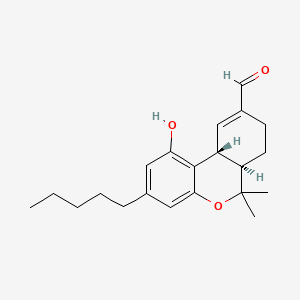

IUPAC Name |

2,4-dioxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFWCXVYCDKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1221355.png)